Cas no 2229322-06-7 (1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid)

1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid
- 2229322-06-7
- EN300-1874421
- 1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
-
- インチ: 1S/C16H21NO5/c1-15(2,3)22-14(21)17-11-8-10(4-5-12(11)18)9-16(6-7-16)13(19)20/h4-5,8,18H,6-7,9H2,1-3H3,(H,17,21)(H,19,20)
- InChIKey: BQQWAUFEWZFEPU-UHFFFAOYSA-N
- SMILES: OC(C1(CC2C=CC(=C(C=2)NC(=O)OC(C)(C)C)O)CC1)=O
計算された属性
- 精确分子量: 307.14197277g/mol
- 同位素质量: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 438
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- XLogP3: 2.2
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874421-0.25g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.25g |
$1328.0 | 2023-09-18 | ||
Enamine | EN300-1874421-1.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 1g |
$1442.0 | 2023-06-01 | ||
Enamine | EN300-1874421-2.5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 2.5g |
$2828.0 | 2023-09-18 | ||
Enamine | EN300-1874421-0.5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.5g |
$1385.0 | 2023-09-18 | ||
Enamine | EN300-1874421-1g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 1g |
$1442.0 | 2023-09-18 | ||
Enamine | EN300-1874421-0.05g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.05g |
$1212.0 | 2023-09-18 | ||
Enamine | EN300-1874421-0.1g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 0.1g |
$1269.0 | 2023-09-18 | ||
Enamine | EN300-1874421-5g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 5g |
$4184.0 | 2023-09-18 | ||
Enamine | EN300-1874421-5.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 5g |
$4184.0 | 2023-06-01 | ||
Enamine | EN300-1874421-10.0g |
1-[(3-{[(tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
2229322-06-7 | 10g |
$6205.0 | 2023-06-01 |
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
6. Back matter
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acidに関する追加情報
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid: A Novel Compound with Promising Therapeutic Potential
1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid is a complex organic molecule with a unique structural framework that has garnered significant attention in the field of medicinal chemistry. This compound, identified by the CAS number 2229322-06-7, represents a novel class of bioactive agents that exhibit potential applications in the treatment of various diseases. Its molecular design combines a cyclopropane-1-carboxylic acid core with a substituted phenyl ring, creating a multifunctional scaffold that can interact with multiple biological targets.
Recent studies have highlighted the importance of tert-butoxy and carbonylamino functional groups in modulating the pharmacological properties of this compound. The hydroxyphenyl moiety, in particular, has been shown to enhance the molecule's ability to bind to specific receptors, while the cyclopropane-1-carboxylic acid ring provides structural stability and resistance to metabolic degradation. These features make the compound an attractive candidate for drug development, as they contribute to improved bioavailability and prolonged therapeutic effects.
The synthesis of 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid involves a multi-step process that requires precise control of reaction conditions. One of the key challenges in its preparation is the formation of the cyclopropane ring, which is known to be highly reactive and prone to ring-opening under certain conditions. Researchers have employed advanced synthetic strategies, such as the use of catalytic systems and protective group chemistry, to overcome these challenges and achieve high yields of the target molecule.
Recent advancements in analytical techniques have enabled a deeper understanding of the molecular interactions of this compound. For instance, mass spectrometry and nuclear magnetic resonance (NMR) studies have provided insights into the conformational flexibility of the hydroxyphenyl group, which plays a critical role in its binding affinity to biological targets. These findings have been instrumental in optimizing the compound's structure for enhanced therapeutic efficacy.
One of the most promising areas of research involving 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid is its potential application in the treatment of inflammatory diseases. Preclinical studies have demonstrated that the compound exhibits significant anti-inflammatory activity, likely due to its ability to modulate cytokine production and inhibit the activation of immune cells. This property has sparked interest in its use for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of focus is the compound's potential as an antitumor agent. Recent studies have shown that 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, research published in the Journal of Medicinal Chemistry in 2023 reported that the compound effectively inhibits the proliferation of breast cancer cells by disrupting the PI3K/AKT signaling pathway. These findings suggest that the compound may have broad applications in oncology.
The therapeutic potential of this compound is further supported by its ability to cross the blood-brain barrier, a critical factor in the treatment of neurological disorders. Studies using in vivo models have demonstrated that the compound can effectively reach the central nervous system, where it may exert its pharmacological effects. This property makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Despite its promising properties, the development of 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid as a therapeutic agent faces several challenges. One of the primary concerns is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and minimal side effects. Researchers are actively exploring strategies such as prodrug formulations and nanoparticle delivery systems to enhance its therapeutic potential.
Additionally, the compound's safety profile must be thoroughly evaluated before it can be considered for clinical trials. While preclinical studies have shown minimal toxicity, further research is needed to assess its long-term effects in human subjects. This includes investigating potential interactions with other medications and its impact on various organ systems.
Overall, 1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and multifunctional properties make it a promising candidate for the treatment of a wide range of diseases. As research in this area continues to evolve, it is anticipated that this compound will play an important role in the development of new therapeutic strategies.
2229322-06-7 (1-(3-{(tert-butoxy)carbonylamino}-4-hydroxyphenyl)methylcyclopropane-1-carboxylic acid) Related Products
- 302807-18-7(N-{4-(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoylphenyl}-2-(4-methoxyphenoxy)propanamide)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)
- 1181455-29-7(1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 1805399-63-6(6-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)
- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 13977-28-1(Embramine Hydrochloride)




